molecular formula C13H14O3 B14290623 3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one CAS No. 116541-16-3

3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one

Cat. No.: B14290623
CAS No.: 116541-16-3
M. Wt: 218.25 g/mol
InChI Key: DQDDLJJXYHAFNQ-UHFFFAOYSA-N
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Description

3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the use of a methoxy-substituted benzofuran derivative and a butylidene precursor. Reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, focusing on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: A simpler benzofuran derivative with different substituents.

    4-Methoxy-2-benzofuran-1(3H)-one: Lacks the butylidene group.

    3-Butylidene-2-benzofuran-1(3H)-one: Lacks the methoxy group.

Uniqueness

3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of both the butylidene and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

116541-16-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-butylidene-4-methoxy-2-benzofuran-1-one

InChI

InChI=1S/C13H14O3/c1-3-4-7-11-12-9(13(14)16-11)6-5-8-10(12)15-2/h5-8H,3-4H2,1-2H3

InChI Key

DQDDLJJXYHAFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C2=C(C=CC=C2OC)C(=O)O1

Origin of Product

United States

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